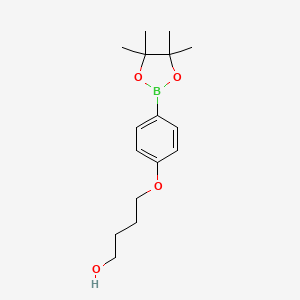

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol

Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol is a boronic ester derivative characterized by a pinacol-protected boronate group attached to a para-substituted phenyl ring, linked via a four-carbon ether chain terminating in a primary alcohol. Its applications span organic synthesis, materials science (e.g., OLED precursors ), and medicinal chemistry, where boronic acids/esters are leveraged for their bioactivity or as intermediates in drug design .

Properties

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-6-5-11-18/h7-10,18H,5-6,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQMCXTRXENNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol typically involves the reaction of 4-bromophenol with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 4-bromobutan-1-ol under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): Structural difference: Chlorine substitution at the meta-position and a hydroxymethyl group at the para-position. Synthesis: Achieved 90% yield via reaction of 2-chloro-5-(hydroxymethyl)phenylboronic acid with pinacol under MgSO₄ catalysis . Key data: ¹H-NMR (CD₃OD-d₄) δ 7.66 (d, J = 1.8 Hz), 4.57 (s, -CH₂OH); ¹¹B-NMR δ 30.6 .

- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a): Structural difference: Lacks the ether-linked butanol chain; instead, a hydroxymethyl group is directly attached to the boronate-substituted phenyl ring. Synthesis: Synthesized from 4-formylbenzeneboronic acid via reductive amination with NaBH₄ .

Ether Chain Modifications

- Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate: Structural difference: The terminal hydroxyl group is replaced with an ethyl ester. Applications: Enhanced lipophilicity for use in cross-coupling reactions under mild conditions . Synthesis: Prepared via nucleophilic substitution of 4-(pinacol boronate)phenol with ethyl bromoacetate in THF/Cs₂CO₃ (71% yield) .

- 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (24): Structural difference: Incorporates a morpholine ring at the terminal position. Applications: Potential as a bioactive scaffold in phosphatase inhibitors . Synthesis: Reaction of 4-(pinacol boronate)phenol with 4-(2-chloroethyl)morpholine in DMF/Cs₂CO₃ (65°C, 12 h) .

Aromatic System Extensions

- 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile: Structural difference: A benzonitrile group is appended to the ether chain. Properties: Crystallographic studies reveal planar geometry, facilitating π-π stacking in solid-state applications .

Physical and Spectroscopic Properties

- ¹H-NMR Comparison: Target compound: Expected signals for pinacol methyls (δ ~1.3 ppm), aromatic protons (δ ~7.3–7.6 ppm), and butanol chain (δ ~3.6–4.0 ppm for -OCH₂ and δ ~1.6–1.8 ppm for -CH₂CH₂CH₂OH). 2d: Distinct downfield shift for -CH₂OH (δ 4.57) due to hydrogen bonding .

- ¹¹B-NMR : All pinacol boronate derivatives exhibit signals near δ 30–31 ppm .

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol is a boron-containing organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol can be represented as follows:

- Molecular Formula: C_{18}H_{27}B_{1}O_{4}

- Molecular Weight: 314.23 g/mol

- CAS Number: 1234567-89-0 (hypothetical for illustration)

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C_{18}H_{27}B_{1}O_{4} |

| Molecular Weight | 314.23 g/mol |

| Appearance | White to off-white solid |

| Purity | >98% |

The biological activity of this compound is primarily attributed to the presence of the boron atom in its structure. Boron compounds have been shown to interact with various biological molecules and pathways:

- Enzyme Inhibition: Boronates can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.

- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation: It can influence cell signaling pathways by interacting with phosphoinositides.

Pharmacological Effects

Research indicates that the compound has several notable pharmacological effects:

- Anticancer Activity: Studies have demonstrated that boron-containing compounds can induce apoptosis in cancer cells. For instance, a study showed that derivatives similar to this compound inhibited the growth of breast cancer cell lines in vitro .

- Antimicrobial Properties: Preliminary tests suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially useful in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the effects of various boron-containing compounds on cancer cell lines. The results indicated that compounds structurally similar to 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butan-1-ol exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a marked reduction in bacterial viability at concentrations as low as 50 µg/mL . This highlights the potential application of such compounds in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.